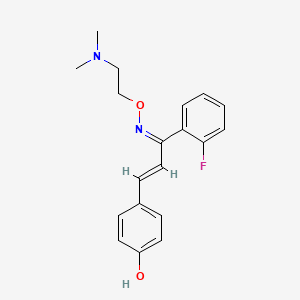

Eplivanserin

描述

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.

属性

IUPAC Name |

4-[(E,3Z)-3-[2-(dimethylamino)ethoxyimino]-3-(2-fluorophenyl)prop-1-enyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O2/c1-22(2)13-14-24-21-19(17-5-3-4-6-18(17)20)12-9-15-7-10-16(23)11-8-15/h3-12,23H,13-14H2,1-2H3/b12-9+,21-19- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAIOZOCLKVMIMN-PRJWTAEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCON=C(C=CC1=CC=C(C=C1)O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCO/N=C(/C=C/C1=CC=C(C=C1)O)\C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601028413 | |

| Record name | Eplivanserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601028413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130579-75-8 | |

| Record name | Eplivanserin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130579-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eplivanserin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130579758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eplivanserin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12177 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Eplivanserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601028413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Eplivanserin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPLIVANSERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3CO94WO6DJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Eplivanserin's Mechanism of Action at the 5-HT2A Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eplivanserin (SR-46349B) is a potent and selective ligand for the serotonin (B10506) 2A (5-HT2A) receptor, a key target in the central nervous system implicated in various physiological processes, including sleep, mood, and cognition. Initially developed for the treatment of insomnia, this compound's unique pharmacological profile as a 5-HT2A inverse agonist has garnered significant interest within the research community. This technical guide provides an in-depth analysis of this compound's mechanism of action at the 5-HT2A receptor, consolidating quantitative data from key studies, detailing experimental methodologies, and visualizing the associated signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of serotonergic systems and the development of novel therapeutics targeting the 5-HT2A receptor.

Introduction

The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a well-established target for a variety of therapeutic agents. Its constitutive activity, even in the absence of an agonist, provides a basis for the action of inverse agonists, which can reduce the basal level of receptor signaling. This compound has been characterized as such an inverse agonist, distinguishing it from neutral antagonists that only block the action of agonists.[1] This guide will explore the binding affinity, functional potency, and downstream signaling effects of this compound at the 5-HT2A receptor.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data characterizing the interaction of this compound with the 5-HT2A receptor and its selectivity over other serotonin receptor subtypes.

Table 1: Binding Affinity and Functional Potency of this compound at the 5-HT2A Receptor

| Parameter | Value | Species/Tissue | Reference |

| IC50 | 5.8 nM | Rat Cortical Membranes | [2][3] |

| Kd | 1.14 nM | Not Specified | [2][3] |

Table 2: Selectivity Profile of this compound for 5-HT2 Receptor Subtypes

| Receptor Subtype | IC50 (nM) | Selectivity vs. 5-HT2A | Reference |

| 5-HT2A | 5.8 | - | [2] |

| 5-HT2B | 120 | ~21-fold | [2] |

| 5-HT2C | >1000 | >172-fold | [2] |

Core Mechanism of Action: Inverse Agonism

This compound functions as an inverse agonist at the 5-HT2A receptor.[1] This means that it not only blocks the action of agonists like serotonin but also reduces the receptor's basal, constitutive activity. This inhibitory action on the receptor's intrinsic signaling is believed to be a key contributor to its therapeutic effects, particularly in conditions characterized by heightened 5-HT2A receptor tone.

Downstream Signaling Pathways

The 5-HT2A receptor primarily couples to the Gαq/11 family of G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). As an inverse agonist, this compound attenuates this entire cascade.

Interestingly, some research suggests that the inverse agonism of this compound on Gq/11 and/or Gi1 proteins may not be solely mediated by the 5-HT2A receptor, as the effect was observed to be insensitive to a 5-HT2A antagonist and was also present in 5-HT2A knockout mice. This indicates a more complex pharmacological profile that may involve other receptor systems.

A paradoxical finding is that chronic administration of this compound (SR46349B) has been shown to up-regulate 5-HT2A receptor levels.[4] This is in contrast to many antagonists and inverse agonists that typically lead to receptor downregulation.

Figure 1: this compound's inverse agonist action on the 5-HT2A-Gαq signaling pathway.

Experimental Protocols

The following sections detail the methodologies employed in the foundational studies that characterized the pharmacological properties of this compound.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki or IC50) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Figure 2: Workflow for a competitive radioligand binding assay.

Detailed Methodology:

-

Receptor Source: Membranes prepared from rat cerebral cortex.[5]

-

Radioligand: [3H]Ketanserin, a well-characterized 5-HT2A antagonist radioligand.[5]

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations like MgCl2.

-

Incubation: A fixed concentration of [3H]Ketanserin and varying concentrations of this compound are incubated with the membrane preparation at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]Ketanserin (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays

Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or inverse agonist and for quantifying its potency and efficacy.

This classical pharmacological method assesses the ability of a compound to inhibit the contractile response induced by an agonist in an isolated tissue preparation that endogenously expresses the receptor of interest.

Figure 3: Workflow for an isolated tissue contraction assay.

Detailed Methodology:

-

Tissue Preparation: Tissues such as rabbit thoracic aorta, which expresses functional 5-HT2A receptors mediating contraction, are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with carbogen (B8564812) (95% O2, 5% CO2) and maintained at 37°C.[5]

-

Tension Recording: The tissue is connected to an isometric force transducer to record changes in tension.

-

Protocol:

-

After an equilibration period, a cumulative concentration-response curve to serotonin is generated to establish a baseline response.

-

The tissue is washed and then incubated with a specific concentration of this compound for a defined period.

-

A second cumulative concentration-response curve to serotonin is then generated in the presence of this compound.

-

-

Data Analysis: The rightward shift in the serotonin concentration-response curve caused by this compound is used to determine its antagonist potency, often expressed as a pA2 value derived from Schild analysis.

To specifically demonstrate inverse agonism, assays that can measure the basal, agonist-independent activity of the receptor are required.

Figure 4: Conceptual workflow for demonstrating inverse agonism.

Commonly Used Assays:

-

GTPγS Binding Assay: This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation. A decrease in basal [35S]GTPγS binding in the presence of this compound would indicate inverse agonism.

-

Second Messenger Assays: Measurement of basal levels of second messengers like inositol phosphates or intracellular calcium. A reduction in these basal levels by this compound is indicative of inverse agonist activity.

Conclusion

This compound is a potent and selective 5-HT2A receptor inverse agonist. Its high affinity for the receptor and its ability to attenuate the basal, constitutive signaling of the Gαq/11 pathway provide a clear mechanism for its pharmacological effects. The detailed experimental protocols outlined in this guide, derived from foundational studies, offer a blueprint for the continued investigation of this compound and other 5-HT2A receptor modulators. The paradoxical upregulation of the receptor with chronic treatment and the potential for off-target effects in its inverse agonist activity highlight the complexity of its pharmacology and underscore the need for further research to fully elucidate its therapeutic potential and underlying mechanisms. This technical guide serves as a valuable resource for scientists and researchers dedicated to advancing our understanding of the serotonergic system and its role in health and disease.

References

- 1. Thieme E-Journals - Planta Medica / Full Text [thieme-connect.com]

- 2. This compound hemifumarate | CAS#:130580-02-8 | Chemsrc [chemsrc.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pimavanserin exhibits serotonin 5-HT2A receptor inverse agonism for Gαi1- and neutral antagonism for Gαq/11-proteins in human brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biochemical and pharmacological properties of SR 46349B, a new potent and selective 5-hydroxytryptamine2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Eplivanserin: A Technical Guide to its Chemical Structure, Synthesis, and Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eplivanserin, an investigational drug initially developed for the treatment of insomnia, is a potent and selective inverse agonist of the serotonin (B10506) 5-HT2A receptor. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis pathway with experimental protocols, and an elucidation of its mechanism of action through the 5-HT2A signaling cascade. All quantitative data is presented in a structured format, and key pathways are visualized using Graphviz diagrams to facilitate understanding for research and development purposes.

Chemical Structure and Properties

This compound, with the IUPAC name (Z,E)-1-(2-fluorophenyl)-3-(4-hydroxyphenyl)-2-propen-1-one O-[2-(dimethylamino)ethyl]oxime, is a small molecule with the chemical formula C19H21FN2O2 and a molar mass of 328.387 g·mol−1.[1] Its structure features a chalcone (B49325) backbone with an O-alkyloxime ether substituent, which is crucial for its pharmacological activity.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (Z,E)-1-(2-fluorophenyl)-3-(4-hydroxyphenyl)-2-propen-1-one O-[2-(dimethylamino)ethyl]oxime | [1] |

| Chemical Formula | C19H21FN2O2 | [1] |

| Molar Mass | 328.387 g·mol−1 | [1] |

| CAS Number | 130579-75-8 | [1] |

Synthesis Pathway

The synthesis of this compound is a multi-step process that can be broadly divided into two key stages: the formation of a chalcone intermediate via a Claisen-Schmidt condensation, followed by the synthesis of the final oxime ether.

Overall Synthesis Scheme

Caption: Overall synthesis pathway of this compound.

Experimental Protocols

Step 1: Synthesis of (E)-1-(2-fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one (Chalcone Intermediate)

This step involves the Claisen-Schmidt condensation of 2'-fluoroacetophenone and 4-hydroxybenzaldehyde.

-

Materials:

-

2'-Fluoroacetophenone

-

4-Hydroxybenzaldehyde

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Mortar and pestle

-

Filter funnel and paper

-

Beakers and flasks

-

-

Procedure:

-

In a mortar, grind equimolar amounts of 2'-fluoroacetophenone and 4-hydroxybenzaldehyde with one equivalent of solid sodium hydroxide for approximately 10-15 minutes.[2] The mixture will typically form a paste.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, transfer the paste to a beaker and add cold water to precipitate the product.

-

Neutralize the mixture with dilute hydrochloric acid.

-

Collect the solid product by suction filtration and wash thoroughly with water.

-

Recrystallize the crude product from 95% ethanol to obtain the pure chalcone intermediate.

-

Step 2: Synthesis of (E)-1-(2-fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one oxime (Chalcone Oxime)

-

Materials:

-

(E)-1-(2-fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one

-

Hydroxylamine hydrochloride (NH2OH·HCl)

-

Sodium sulfate (B86663) (anhydrous)

-

Ethanol

-

Reflux apparatus

-

-

Procedure:

-

Dissolve the chalcone intermediate (1 equivalent), hydroxylamine hydrochloride (1.5 equivalents), and anhydrous sodium sulfate (1 equivalent) in ethanol in a round-bottom flask.[3]

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.[3]

-

After the reaction is complete, filter the hot solution to remove sodium sulfate.

-

Allow the filtrate to cool to room temperature and then place it in an ice bath to induce crystallization of the chalcone oxime.

-

Collect the crystals by filtration and wash with cold ethanol.

-

Step 3: Synthesis of this compound

This final step is an O-alkylation of the chalcone oxime.

-

Materials:

-

(E)-1-(2-fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one oxime

-

2-(Dimethylamino)ethyl chloride hydrochloride

-

Potassium tert-butoxide (t-BuOK)

-

Tetrahydrofuran (THF), anhydrous

-

Rotary evaporator

-

-

Procedure:

-

To a solution of the chalcone oxime (1 equivalent) in anhydrous THF, add potassium tert-butoxide (1 equivalent) portionwise with stirring under an inert atmosphere.[3]

-

After stirring for 10-15 minutes, add 2-(dimethylamino)ethyl chloride hydrochloride (1 equivalent) portionwise.

-

Stir the reaction mixture at room temperature for 2-3 hours, monitoring by TLC.[3]

-

Upon completion, add a small amount of methanol to quench any remaining base.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.

-

Mechanism of Action and Signaling Pathway

This compound functions as an inverse agonist at the serotonin 5-HT2A receptor.[1] Unlike a neutral antagonist which simply blocks the receptor, an inverse agonist reduces the constitutive activity of the receptor in the absence of an agonist. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[4]

Table 2: Pharmacological Data for this compound

| Target | Action | Affinity (Ki) | Reference |

| 5-HT2A Receptor | Inverse Agonist | High (nanomolar range) | [5][6] |

| Dopamine Receptors | No significant affinity | - | [1] |

| Histamine Receptors | No significant affinity | - | [1] |

| Adrenergic Receptors | No significant affinity | - | [1] |

Note: A precise Ki value for this compound at the 5-HT2A receptor is not consistently reported in publicly available literature, but its high affinity is well-established.

5-HT2A Receptor Signaling Pathway

The activation of the 5-HT2A receptor by an agonist like serotonin initiates a signaling cascade that leads to various cellular responses. As an inverse agonist, this compound attenuates this pathway.

Caption: 5-HT2A Receptor Signaling Pathway and the inhibitory action of this compound.

Conclusion

This compound represents a significant development in the field of serotonergic drugs, with a highly specific mechanism of action as a 5-HT2A inverse agonist. Its synthesis, while involving multiple steps, utilizes well-established organic chemistry reactions. Understanding the intricacies of its chemical structure, synthesis, and the signaling pathways it modulates is crucial for researchers and professionals involved in the discovery and development of novel therapeutics targeting the serotonergic system. This guide provides a foundational resource for such endeavors.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. rsc.org [rsc.org]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 5. Pimavanserin tartrate, a 5-HT2A Receptor Inverse Agonist, Increases Slow Wave Sleep as Measured by Polysomnography in Healthy Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Eplivanserin (SR-46349): A Technical Deep Dive into its Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

- December 4, 2025

Executive Summary

Eplivanserin (SR-46349), a potent and selective 5-HT2A receptor inverse agonist, was a novel hypnotic agent developed by Sanofi-Aventis for the treatment of insomnia, particularly sleep maintenance insomnia. Its unique mechanism of action, distinct from the more common GABA-A receptor modulators, promised a new therapeutic avenue with a potentially improved side-effect profile, notably the absence of next-day sedation. Despite showing promise in early clinical trials, the development of this compound was ultimately discontinued. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its pharmacological profile, the experimental protocols of key studies, and the clinical findings that shaped its trajectory.

Discovery and Preclinical Development

Rationale for Development and Mechanism of Action

The development of this compound was rooted in the understanding of the role of the serotonin (B10506) 5-HT2A receptor in the regulation of sleep architecture. Antagonism of this receptor was known to increase slow-wave sleep (SWS), a deep, restorative stage of sleep. This compound was designed as a selective 5-HT2A receptor inverse agonist.[1][2] Unlike neutral antagonists that simply block the receptor, inverse agonists reduce the receptor's constitutive activity, leading to a more profound downstream effect. This targeted approach aimed to improve sleep continuity without the sedative and cognitive-impairing effects associated with benzodiazepines and other hypnotics that act on the GABA-A receptor.[1]

Preclinical Pharmacology

This compound demonstrated high affinity and selectivity for the 5-HT2A receptor in preclinical studies. Radioligand binding assays were instrumental in characterizing its binding profile.

Table 1: In Vitro Receptor Binding Affinities of this compound (SR-46349B)

| Receptor/Transporter | Ligand | Tissue Source | Kᵢ (nM) | IC₅₀ (nM) | Reference |

| 5-HT₂A | [³H]Ketanserin | Rat Cortical Membranes | 0.72 ± 0.05 | - | [3] |

| 5-HT₁C | - | - | Moderate Affinity | - | [3] |

| 5-HT₁A, 5-HT₁B, 5-HT₁D | - | - | No Affinity | - | [3] |

| Dopamine D₁, D₂ | - | - | No Affinity | - | [3] |

| α₁-Adrenergic, α₂-Adrenergic | - | - | No Affinity | - | [3] |

| Histamine H₁ | - | - | No Affinity | - | [3] |

| Sodium Channel | - | - | No Affinity | - | [3] |

| Calcium Channel | - | - | No Affinity | - | [3] |

| Norepinephrine Transporter | - | - | No Inhibition | - | [3] |

| Dopamine Transporter | - | - | No Inhibition | - | [3] |

| Serotonin Transporter | - | - | No Inhibition | - | [3] |

Experimental Protocol: Radioligand Binding Assays

A common methodology for determining binding affinities involves competitive radioligand binding assays.[3][4][5][6][7]

-

Membrane Preparation: Crude membrane preparations from specific tissues (e.g., rat cerebral cortex) are isolated through a process of homogenization and centrifugation.

-

Incubation: The membrane preparations are incubated with a specific radioligand (e.g., [³H]ketanserin for the 5-HT2A receptor) and varying concentrations of the unlabeled test compound (this compound).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity for the receptor.

Preclinical in vivo studies in animal models of insomnia were conducted to assess the hypnotic potential of this compound. These models often involve inducing sleep disturbances in rodents through various methods.

Experimental Protocol: Rodent Models of Insomnia

Several methods are employed to create animal models of insomnia.[8][9][10]

-

Stress-Induced Insomnia: Animals are subjected to stressors such as restraint, cage change, or unpredictable stimuli to induce a state of hyperarousal and sleep fragmentation.[11]

-

Pharmacological Models: Administration of substances like caffeine (B1668208) or amphetamines can be used to induce wakefulness and disrupt normal sleep patterns.

-

Genetic Models: Utilizing genetically modified animals with predispositions to sleep disturbances.

In these models, sleep-wake activity is typically monitored using electroencephalography (EEG) and electromyography (EMG) to assess changes in sleep architecture, including sleep latency, wakefulness after sleep onset (WASO), and the duration of different sleep stages.

Clinical Development

This compound progressed through a comprehensive clinical development program, including several Phase III trials, to evaluate its efficacy and safety in patients with chronic insomnia.

Phase II Clinical Trials

An early placebo-controlled Phase II clinical trial involving 351 subjects demonstrated the potential of this compound in treating insomnia. The results showed that this compound significantly reduced sleep latency compared to placebo.[2]

Table 2: Key Efficacy Results from a Phase II Clinical Trial of this compound

| Outcome | This compound | Placebo | Reference |

| Reduction in Sleep Latency | 39 minutes | 26 minutes | [2] |

Phase III Clinical Program

The Phase III program for this compound included several large, randomized, double-blind, placebo-controlled studies designed to confirm its efficacy and safety for the treatment of sleep maintenance insomnia. Key trials included NCT00253903, NCT00253968, and NCT00805350.[7][12][13][14][15]

Experimental Protocol: Phase III Clinical Trials (General Design)

-

Participants: Adult patients with a diagnosis of primary insomnia according to DSM-IV-TR criteria, characterized by difficulties with sleep maintenance.[14][16][17]

-

Design: Randomized, double-blind, placebo-controlled, parallel-group studies.[15][16][17]

-

Intervention: Oral administration of this compound (typically 5 mg) or placebo, usually taken in the evening.

-

Primary Endpoints: The primary efficacy endpoints were typically the change from baseline in Wake Time After Sleep Onset (WASO) and the Number of Awakenings (NAW), as measured by polysomnography (PSG).[12][15][18]

-

Secondary Endpoints: Secondary endpoints often included other PSG-derived sleep parameters (e.g., Total Sleep Time, Sleep Efficiency), patient-reported outcomes (e.g., subjective WASO, sleep quality), and assessments of daytime functioning and safety.[12][15][18]

Experimental Protocol: Polysomnography (PSG)

Polysomnography is the gold standard for objectively measuring sleep architecture and was a key assessment tool in the this compound clinical trials.[10][19][20][21]

-

Monitored Parameters: PSG involves the continuous and simultaneous recording of multiple physiological variables during sleep, including:

-

Electroencephalogram (EEG): To monitor brain wave activity and determine sleep stages.

-

Electrooculogram (EOG): To detect eye movements, particularly the rapid eye movements characteristic of REM sleep.

-

Electromyogram (EMG): To measure muscle tone, which is significantly reduced during REM sleep.

-

Electrocardiogram (ECG): To monitor heart rate and rhythm.

-

Respiratory effort and airflow: To detect sleep-disordered breathing.

-

Pulse oximetry: To measure blood oxygen saturation.

-

-

Sleep Staging: The recorded data is visually scored by trained technicians to classify sleep into different stages: Wake, N1, N2, N3 (slow-wave sleep), and REM.

-

Key Sleep Parameters: From the scored data, various sleep parameters are calculated, including Total Sleep Time (TST), Sleep Latency (SL), Wake After Sleep Onset (WASO), Number of Awakenings (NAW), and the percentage of time spent in each sleep stage.

Clinical Efficacy Results

Results from the Phase III program were mixed and ultimately did not provide a strong enough basis for regulatory approval.

Table 3: Selected Efficacy Results from a Phase III Clinical Trial (NCT00308503)

| Outcome | This compound 5mg | Placebo | LS Mean Difference (95% CI) | p-value | Reference |

| Change in PSG WASO (min:sec) | -25:43 | -22:06 | -3:37 (-9:41 to 3:52) | Not Significant | [1] |

| Change in patient-reported WASO (min:sec) | - | - | -2:43 (-8:18 to 2:52) | Not Significant | [1] |

While some studies reported positive findings, such as a self-reported mean reduction in wake time after sleep onset of 39 minutes with the 5mg dose compared to 26 minutes with placebo, and a 64% reduction in nocturnal awakenings versus 36% for placebo, the overall efficacy was not deemed sufficiently robust by regulatory authorities.[11]

Safety and Tolerability

This compound was generally well-tolerated in clinical trials. The most frequently reported treatment-emergent adverse events (TEAEs) with an incidence higher than placebo included dry mouth, constipation, abdominal pain, stomach discomfort, rash, and nasal congestion.[1] Importantly, there was no evidence of significant next-day residual effects, such as drowsiness or difficulty concentrating, and no rebound insomnia was observed upon discontinuation.[1][11] No prolonged QTc intervals were reported in the this compound groups.[1]

Pharmacokinetics

Pharmacokinetic studies revealed that steady-state concentrations of this compound and its active metabolite, SR141342, were reached within three weeks of daily administration. Plasma concentrations were observed to be 20% to 30% higher in patients aged 65 years and older and in female patients compared to younger and male patients, respectively.[1]

Signaling Pathway and Mechanism of Action Visualization

This compound acts as an inverse agonist at the 5-HT2A receptor, a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. As an inverse agonist, this compound reduces the constitutive activity of the receptor, leading to a decrease in downstream signaling. The 5-HT2A receptor can also signal through a β-arrestin-dependent pathway. The precise effects of this compound on this pathway are less well-characterized but are an important area of research in GPCR pharmacology.

Figure 1: this compound's Mechanism of Action at the 5-HT2A Receptor. This diagram illustrates the dual signaling pathways of the 5-HT2A receptor. This compound, as an inverse agonist, inhibits the constitutive activity of the receptor, thereby modulating both the Gq/11 and β-arrestin pathways.

Discontinuation and Future Perspectives

In December 2009, Sanofi-Aventis announced the withdrawal of the New Drug Application (NDA) for this compound from both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2] This decision followed a Complete Response Letter from the FDA, which requested additional information regarding the benefit-risk profile of the drug. The company cited the need for "significant further clinical developments and market access constraints" as the reasons for discontinuing the program.

The development history of this compound underscores the challenges in developing novel treatments for insomnia. While the 5-HT2A receptor remains a promising target for improving sleep architecture, the clinical translation of this mechanism into a robust and consistently effective therapeutic with a favorable benefit-risk profile has proven difficult. The story of this compound provides valuable lessons for future drug development efforts in this area, highlighting the importance of demonstrating not only statistically significant but also clinically meaningful improvements in both objective and subjective measures of sleep and daytime function.

References

- 1. sanofi.com [sanofi.com]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

- 5. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 6. revvity.com [revvity.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. Insomnia-related rodent models in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sleep-inducing effects of three hypnotics in a new model of insomnia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aastweb.org [aastweb.org]

- 11. Establishment of insomnia model of chronic unpredictable stress in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. go.drugbank.com [go.drugbank.com]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. Efficacy and Safety of this compound 5mg/Day in Insomnia Characterized by Sleep Maintenance Difficulties [ctv.veeva.com]

- 16. academic.oup.com [academic.oup.com]

- 17. Insomnia-related rodent models in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

- 19. utmb.edu [utmb.edu]

- 20. aasm.org [aasm.org]

- 21. flibanserin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Eplivanserin: A Technical Guide to its Binding Affinity and Receptor Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eplivanserin (SR-46349B) is a potent and selective antagonist of the serotonin (B10506) 2A (5-HT2A) receptor, which has been investigated for the treatment of insomnia and other central nervous system disorders. This technical guide provides an in-depth analysis of this compound's binding affinity and receptor selectivity profile. The document summarizes quantitative binding data, details the experimental protocols used for its characterization, and visualizes the key signaling pathways involved. This information is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and neuropharmacology.

Introduction

This compound is a selective inverse agonist at the 5-HT2A receptor.[1] Its therapeutic potential, particularly in the context of sleep regulation, stems from its ability to modulate serotonergic neurotransmission.[2] Unlike many other psychoactive compounds, this compound exhibits a high degree of selectivity for the 5-HT2A receptor with minimal affinity for other monoaminergic receptors, such as dopamine (B1211576) and histamine (B1213489) receptors.[3] This selectivity profile suggests a lower propensity for off-target side effects commonly associated with less selective agents. This guide delves into the specifics of its binding characteristics and the methodologies used to elucidate them.

Binding Affinity and Receptor Selectivity Profile

The binding affinity of this compound has been characterized at its primary target, the 5-HT2A receptor, as well as a wide array of other G-protein coupled receptors (GPCRs), ion channels, and transporters to establish its selectivity profile. The data presented below are compiled from various in vitro radioligand binding assays.

Quantitative Binding Data

The following tables summarize the binding affinities (Ki) and/or inhibitory concentrations (IC50) of this compound at various molecular targets.

Table 1: this compound Binding Affinity at Serotonin (5-HT) Receptors

| Receptor | Species | Ligand | Ki (nM) | IC50 (nM) | Reference |

| 5-HT2A | Human | [3H]Ketanserin | 1.14 | 5.8 (rat) | [4] |

| 5-HT1A | Rat | [3H]8-OH-DPAT | - | 14,000 | [4] |

| 5-HT1B | Rat | - | - | 16,000 | [4] |

| 5-HT1D | Bovine | - | - | 16,000 | [4] |

| 5-HT2C | Porcine | - | - | 120 | [4] |

Table 2: this compound Off-Target Binding Affinity

| Receptor/Target | Species | Ki (nM) | IC50 (nM) | Reference |

| Adrenergic α1 | Rat | - | 3,400 | [4] |

| Adrenergic α2 | Rat | - | 1,000 | [4] |

| Dopamine D1 | Rat | - | 9,000 | [4] |

| Dopamine D2 | Rat | - | 28,000 | [4] |

| Histamine H1 | Rat | - | 5,000 | [4] |

| Na+ Channel | Rat | - | 39,000 | [4] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the binding and functional activity of this compound.

Radioligand Binding Assay for 5-HT2A Receptor

This protocol describes a typical competitive radioligand binding assay to determine the affinity of a test compound for the 5-HT2A receptor using [3H]ketanserin.

Objective: To determine the inhibitory constant (Ki) of this compound for the 5-HT2A receptor.

Materials:

-

Cell membranes prepared from cells expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).[5]

-

[3H]Ketanserin (specific activity ~50-80 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Unlabeled ketanserin (B1673593) or another high-affinity 5-HT2A ligand for determining non-specific binding.

-

This compound stock solution and serial dilutions.

-

96-well microplates.

-

Glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation cocktail.

-

Microplate scintillation counter.

-

Filtration apparatus.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the 5-HT2A receptor in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).[6]

-

Assay Setup: In a 96-well plate, add the following components in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of [3H]ketanserin (at a final concentration near its Kd, e.g., 0.5 nM), and 100 µL of membrane suspension.

-

Non-specific Binding: 50 µL of a high concentration of unlabeled ketanserin (e.g., 10 µM), 50 µL of [3H]ketanserin, and 100 µL of membrane suspension.

-

Compound Competition: 50 µL of this compound at various concentrations, 50 µL of [3H]ketanserin, and 100 µL of membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[6]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[6]

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]ketanserin) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 1: Workflow for Radioligand Binding Assay.

Functional Assay for Inverse Agonist Activity (Calcium Flux)

This protocol outlines a calcium flux assay to determine the inverse agonist activity of this compound at the 5-HT2A receptor. This assay measures changes in intracellular calcium concentration, a downstream event of 5-HT2A receptor activation via the Gq pathway.

Objective: To assess the ability of this compound to reduce the basal (constitutive) activity of the 5-HT2A receptor.

Materials:

-

HEK293 or CHO cells stably expressing the human 5-HT2A receptor.[5][7]

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).[8]

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Pluronic F-127 (to aid dye loading).

-

A known 5-HT2A receptor agonist (e.g., serotonin) as a positive control.

-

This compound stock solution and serial dilutions.

-

96- or 384-well black-walled, clear-bottom microplates.

-

Fluorescence microplate reader with kinetic reading capabilities and automated injection (e.g., FLIPR, FlexStation).[9]

Procedure:

-

Cell Plating: Seed the 5-HT2A expressing cells into the microplates and grow to confluence.[9]

-

Dye Loading: Prepare a loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the dye-loading solution to each well. Incubate for 45-60 minutes at 37°C.[10]

-

Compound Incubation: After dye loading, wash the cells with assay buffer. Add different concentrations of this compound to the wells and incubate for a specified period (e.g., 15-30 minutes) to assess its effect on basal calcium levels.

-

Measurement of Calcium Flux:

-

Place the plate in the fluorescence reader and measure the baseline fluorescence for a short period.

-

To confirm receptor functionality and assess antagonist effects, inject the 5-HT2A agonist into the wells and continue to monitor fluorescence kinetically.

-

For inverse agonism, the key measurement is a decrease in the baseline fluorescence in the wells treated with this compound compared to vehicle-treated wells.

-

-

Data Analysis:

-

The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.

-

Plot the change in baseline fluorescence (or the peak response after agonist addition for antagonism) against the logarithm of the this compound concentration.

-

A concentration-dependent decrease in the basal signal indicates inverse agonist activity. Calculate the IC50 for this effect.

-

Figure 2: Workflow for Calcium Flux Functional Assay.

Signaling Pathways

This compound exerts its effects by modulating the signaling cascades downstream of the 5-HT2A receptor. As an inverse agonist, it reduces the constitutive activity of the receptor, thereby dampening the downstream signaling in the absence of an agonist.

5-HT2A Receptor Gq/11 Signaling Pathway

The 5-HT2A receptor primarily couples to the Gq/11 family of G-proteins.[11] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[12] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytosol.[12] The increased intracellular calcium, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.

Figure 3: this compound's modulation of the 5-HT2A Gq/11 signaling pathway.

Conclusion

This compound demonstrates a high affinity and selectivity for the 5-HT2A receptor, acting as an inverse agonist. Its pharmacological profile, characterized by potent 5-HT2A receptor binding and minimal interaction with other monoaminergic targets, underscores its potential for a targeted therapeutic effect with a favorable side-effect profile. The experimental methodologies detailed in this guide provide a framework for the continued investigation of this compound and other selective 5-HT2A receptor modulators. The elucidation of its interaction with the Gq/11 signaling pathway further clarifies its mechanism of action at the molecular level. This comprehensive overview serves as a valuable resource for researchers dedicated to advancing the understanding and application of selective serotonergic agents in neuroscience and medicine.

References

- 1. Role of 5-HT2A receptor antagonists in the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. news.sanofi.us [news.sanofi.us]

- 4. Ex vivo binding of flibanserin to serotonin 5-HT1A and 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. revvity.com [revvity.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. researchgate.net [researchgate.net]

- 8. agilent.com [agilent.com]

- 9. abcam.co.jp [abcam.co.jp]

- 10. bu.edu [bu.edu]

- 11. innoprot.com [innoprot.com]

- 12. IP3/IP1 Assay - Creative Bioarray [dda.creative-bioarray.com]

Eplivanserin: A Technical Guide to its Pharmacological Properties as a 5-HT2A Receptor Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eplivanserin (SR-46349) is a potent and selective inverse agonist of the serotonin (B10506) 2A (5-HT2A) receptor.[1] Developed by Sanofi-Aventis, it was investigated primarily for the treatment of insomnia and other central nervous system disorders.[2] As an inverse agonist, this compound exhibits a distinct pharmacological profile by not only blocking the action of agonists but also reducing the receptor's basal, constitutive activity. This technical guide provides an in-depth overview of the pharmacological properties of this compound, with a focus on its inverse agonist activity at the 5-HT2A receptor.

Pharmacological Profile

Binding Affinity and Selectivity

This compound demonstrates high affinity for the human 5-HT2A receptor. In radioligand binding assays using rat cortical membranes, this compound exhibited a dissociation constant (Kd) of 1.14 nM and an inhibitory constant (IC50) of 5.8 nM.[1] Its selectivity for the 5-HT2A receptor is a key feature, distinguishing it from many other psychoactive compounds. This compound shows significantly lower affinity for other serotonin receptor subtypes, as well as for adrenergic, dopaminergic, and histaminergic receptors.[1][2] This high selectivity minimizes off-target effects, a desirable characteristic in drug development.

| Receptor/Target | Species | Tissue | IC50 (nM) | Reference |

| 5-HT2A | Rat | Cortical Membrane | 5.8 | [1] |

| 5-HT1A | Rat | Hippocampus | 14,000 | [1] |

| 5-HT1B | Rat | Striatum | 16,000 | [1] |

| 5-HT1C | Pig | Cortex | 120 | [1] |

| 5-HT1D | Ox | Caudate Nucleus | 16,000 | [1] |

| 5-HT2B | - | - | 120 | [3] |

| 5-HT2C | - | - | >100 | [3] |

| Adrenergic α1 | Rat | Cortex | 3,400 | [1] |

| Adrenergic α2 | Rat | Cortex | 1,000 | [1] |

| Histamine H1 | Rat | Whole Brain | 5,000 | [1] |

| Dopamine D1 | Rat | Striatum | 9,000 | [1] |

| Dopamine D2 | Rat | Striatum | 28,000 | [1] |

| Na+ Channel | Rat | - | 39,000 | [1] |

Table 1: In Vitro Binding Affinity of this compound for Various Receptors and Ion Channels.

Inverse Agonist Activity

The 5-HT2A receptor exhibits constitutive activity, meaning it can signal in the absence of an agonist.[4] Inverse agonists like this compound bind to the receptor and stabilize it in an inactive conformation, thereby reducing this basal signaling. This mechanism is believed to contribute to its therapeutic effects, particularly in conditions characterized by excessive 5-HT2A receptor signaling.

Signaling Pathways

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[5] Agonist binding to the 5-HT2A receptor activates this pathway, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

As an inverse agonist, this compound attenuates this entire signaling cascade by reducing the basal activation of Gq/11. This leads to decreased production of second messengers and a subsequent reduction in downstream cellular responses.

In addition to the canonical Gq/11 pathway, the 5-HT2A receptor can also signal through β-arrestin pathways, which are involved in receptor desensitization, internalization, and G protein-independent signaling.[5][6] The precise effects of this compound on β-arrestin recruitment and signaling are not extensively detailed in available literature.

Caption: this compound's Inverse Agonist Action on the 5-HT2A-Gq Signaling Pathway.

Experimental Protocols

Radioligand Binding Assays

Detailed protocols for radioligand binding assays with this compound are proprietary to the developing pharmaceutical companies. However, a general methodology for assessing the binding of a novel compound to the 5-HT2A receptor can be outlined as follows:

-

Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the 5-HT2A receptor (e.g., rat cortical tissue, CHO-K1 cells). The tissue or cells are homogenized in a buffered solution and centrifuged to pellet the membranes, which are then washed and resuspended.

-

Binding Reaction: A fixed concentration of a radiolabeled 5-HT2A antagonist (e.g., [3H]ketanserin) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Incubation and Filtration: The reaction is incubated to allow for binding equilibrium to be reached. The incubation is then terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competitor. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Caption: General Workflow for a Radioligand Binding Assay.

Functional Assays (Inverse Agonism)

To determine the inverse agonist activity of this compound, a functional assay that measures the basal activity of the 5-HT2A receptor is required. An example is the measurement of inositol phosphate (B84403) (IP) accumulation.

-

Cell Culture: Cells expressing the 5-HT2A receptor are cultured and seeded in multi-well plates.

-

Labeling: The cells are labeled with [3H]myo-inositol, which is incorporated into the cell membrane as phosphatidylinositol.

-

Treatment: The cells are then treated with varying concentrations of this compound in the absence of any 5-HT2A agonist. A control group receives only the vehicle.

-

IP Accumulation: The reaction is stopped, and the accumulated [3H]inositol phosphates are separated from free [3H]myo-inositol using ion-exchange chromatography.

-

Quantification and Analysis: The amount of [3H]inositol phosphates is quantified by scintillation counting. A decrease in the basal level of IP accumulation in the presence of this compound compared to the vehicle control indicates inverse agonist activity. The IC50 for this effect can then be calculated.

Pharmacokinetics

While comprehensive human pharmacokinetic data for this compound is not widely published, some information is available from clinical trials and preclinical studies.

| Parameter | Value | Species | Notes | Reference |

| Metabolism | Primarily by CYP3A4 | Human (in vitro) | - | [1] |

| Active Metabolite | SR-141342 | - | Pharmacokinetic profile also studied. | [1] |

Table 2: Pharmacokinetic Properties of this compound.

Clinical Development and Conclusion

This compound underwent extensive clinical development for the treatment of insomnia.[7] In a Phase II clinical trial involving 351 subjects, this compound was shown to reduce sleep latency by 39 minutes compared to 26 minutes with a placebo.[2] However, in 2009, Sanofi-Aventis withdrew its applications for approval from both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][7]

References

- 1. | BioWorld [bioworld.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. rndsystems.com [rndsystems.com]

- 4. Human variability in CYP3A4 metabolism and CYP3A4-related uncertainty factors for risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. INSIGHTS INTO THE REGULATION OF 5-HT2A RECEPTORS BY SCAFFOLDING PROTEINS AND KINASES - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Agonist-directed signaling of the serotonin 2A receptor depends on β-arrestin-2 interactions in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. news.sanofi.us [news.sanofi.us]

Eplivanserin: A Preclinical Review for the Treatment of Insomnia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eplivanserin (SR-46349B) is a potent and selective serotonin (B10506) 5-HT2A receptor inverse agonist that was investigated for the treatment of insomnia. As an inverse agonist, this compound exhibits a pharmacological profile distinct from neutral antagonists by reducing the basal, constitutive activity of the 5-HT2A receptor. This technical guide provides a comprehensive review of the available preclinical data on this compound, focusing on its pharmacodynamics, in vivo efficacy in animal models of insomnia, and the underlying signaling mechanisms. The information is presented to facilitate a deeper understanding of its mode of action and to support further research and development in the field of sleep therapeutics.

In Vitro Pharmacology: Receptor Binding and Functional Activity

This compound demonstrates high affinity and selectivity for the serotonin 5-HT2A receptor. While specific Ki values from publicly available preclinical studies are not consistently reported, its characterization as a potent 5-HT2A inverse agonist is well-established.[1] Unlike many other sleep medications that target GABA-A receptors, this compound's mechanism of action is centered on the serotonergic system, with minimal affinity for dopamine, histamine, and adrenergic receptors.[1]

Table 1: this compound In Vitro Activity

| Target | Activity | Selectivity | Reference |

| 5-HT2A Receptor | Inverse Agonist | High | [1] |

| Dopamine Receptors | No significant affinity | - | [1] |

| Histamine Receptors | No significant affinity | - | [1] |

| Adrenergic Receptors | No significant affinity | - | [1] |

Preclinical Efficacy in Animal Models of Insomnia

Preclinical studies in rodent models are crucial for evaluating the hypnotic potential of new chemical entities. These studies typically involve electroencephalography (EEG) and electromyography (EMG) recordings to objectively measure changes in sleep architecture, including sleep latency, duration of different sleep stages (NREM, REM), and the frequency of awakenings.

Experimental Protocol: Rodent Model of Insomnia for Sleep Architecture Analysis

A standard experimental design to evaluate the effects of a hypnotic agent like this compound on sleep architecture in rats would typically involve the following steps:

-

Animal Model: Adult male Wistar rats are commonly used. They are surgically implanted with chronic electrodes for EEG and EMG recordings.

-

Acclimatization: Following surgery and recovery, rats are individually housed in recording chambers and acclimatized to the experimental conditions, including the connection of the recording cables, for several days.

-

Baseline Recording: A 24-hour baseline EEG/EMG recording is performed to establish the normal sleep-wake cycle for each animal.

-

Drug Administration: this compound or vehicle (control) is administered at the beginning of the light period (the primary sleep period for nocturnal rodents). Different doses are typically evaluated in a crossover design.

-

Post-Dosing Recording: EEG/EMG activity is recorded for a defined period (e.g., 6-12 hours) following drug administration.

-

Data Analysis: The recorded data is scored for different sleep-wake states (wakefulness, NREM sleep, REM sleep) in short epochs (e.g., 30 seconds). Key parameters such as sleep latency (time to fall asleep), total sleep time, duration of each sleep stage, and the number and duration of awakenings are quantified and compared between the this compound and vehicle groups.

Table 2: Expected Effects of this compound on Sleep Architecture in Rodent Models (Based on Mechanism of Action)

| Sleep Parameter | Expected Effect of this compound | Rationale |

| Sleep Latency | Decrease | Promotion of sleep onset |

| Total Sleep Time | Increase | Increased sleep consolidation |

| NREM Sleep Duration | Increase | Primarily through an increase in SWS |

| Slow-Wave Sleep (SWS) Duration | Significant Increase | Key effect of 5-HT2A inverse agonism[2] |

| REM Sleep Duration | Variable/No significant change | 5-HT2A antagonism has less direct impact on REM sleep |

| Number of Awakenings | Decrease | Improved sleep maintenance |

| Wake After Sleep Onset (WASO) | Decrease | Reduced time spent awake after initially falling asleep |

Signaling Pathways

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. As an inverse agonist, this compound is hypothesized to reduce the basal activity of this pathway. Additionally, like many GPCRs, the 5-HT2A receptor can also signal through β-arrestin pathways, which are involved in receptor desensitization and can also initiate their own signaling cascades.

5-HT2A Receptor Gq/11 Signaling Pathway

Activation of the 5-HT2A receptor by serotonin leads to the activation of the Gq/11 protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade is associated with neuronal excitation. As an inverse agonist, this compound would decrease the basal level of this signaling activity, leading to a reduction in neuronal firing in key brain regions that promote wakefulness.

5-HT2A Receptor β-Arrestin Signaling Pathway

Upon agonist binding, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestins. β-arrestins play a key role in receptor desensitization and internalization. They can also act as scaffolds for other signaling proteins, initiating G protein-independent signaling cascades. The specific role of this compound in modulating β-arrestin recruitment to the 5-HT2A receptor in a preclinical context for insomnia is an area that requires further investigation. A β-arrestin recruitment assay would be the standard method to evaluate this.

Experimental Protocol: β-Arrestin Recruitment Assay

-

Cell Line: A stable cell line co-expressing the human 5-HT2A receptor and a β-arrestin fusion protein (e.g., β-arrestin-GFP) is used.

-

Ligand Treatment: Cells are treated with varying concentrations of this compound, a known agonist (e.g., serotonin) as a positive control, and a vehicle control.

-

Detection: The recruitment of β-arrestin to the activated receptor at the cell membrane is quantified. This can be done using various techniques, such as high-content imaging to visualize the translocation of fluorescently tagged β-arrestin, or enzyme complementation assays (e.g., PathHunter® assay).

-

Data Analysis: The dose-response relationship for β-arrestin recruitment is determined for each compound. As an inverse agonist, this compound would be expected to not promote, and potentially inhibit, the basal level of β-arrestin recruitment.

Conclusion

The preclinical data for this compound strongly support its mechanism of action as a 5-HT2A receptor inverse agonist. This mechanism is consistent with the observed effects of increasing slow-wave sleep in sleep studies. While detailed quantitative preclinical data on binding affinities and in vivo sleep architecture changes are not extensively available in the public domain, the qualitative evidence points towards a profile that is favorable for the treatment of insomnia, particularly for sleep maintenance. Further research to fully elucidate the downstream signaling consequences of this compound's interaction with the 5-HT2A receptor, including its effects on β-arrestin signaling, would provide a more complete understanding of its pharmacological profile. This technical guide summarizes the core preclinical findings and provides a framework for the experimental approaches necessary to further characterize compounds with a similar mechanism of action.

References

The Neurobiology of Eplivanserin's Effect on Slow-Wave Sleep: A Technical Guide

Executive Summary: Eplivanserin is a selective serotonin (B10506) 5-HT2A receptor inverse agonist that was investigated for the treatment of insomnia.[1] Its primary mechanism of action involves antagonizing the 5-HT2A receptor, a key modulator of the sleep-wake cycle.[1][2] This targeted pharmacological action distinguishes it from traditional hypnotics, such as benzodiazepines, which often suppress the deepest stage of sleep.[3][4] Preclinical and clinical studies have consistently demonstrated that this compound significantly increases slow-wave sleep (SWS), also known as N3 or delta sleep, a stage critical for neural restoration and memory consolidation.[3][5][6] This is accompanied by improvements in sleep continuity, including a reduction in wakefulness after sleep onset (WASO) and the number of nocturnal awakenings.[7][8] This technical guide provides an in-depth review of the neurobiological underpinnings of this compound's effects on SWS, summarizing the quantitative data from key studies, detailing relevant experimental protocols, and illustrating the core biological pathways.

Introduction: The Role of 5-HT2A Receptors and Slow-Wave Sleep

The neurotransmitter serotonin (5-HT) plays a complex role in regulating sleep and wakefulness.[4] Specifically, the 5-HT2A receptor subtype is densely expressed in key brain regions, including the cerebral cortex and thalamus, and is known to be involved in the modulation of wakefulness and SWS.[2][9] High serotonergic tone generally promotes wakefulness, while a reduction is permissive for sleep.

Slow-wave sleep is the deepest stage of non-rapid eye movement (NREM) sleep, characterized by high-amplitude, low-frequency delta waves (0.5-4 Hz) on an electroencephalogram (EEG).[9][10] SWS is considered fundamentally restorative for the brain and body and plays a critical role in memory consolidation, synaptic plasticity, and hormonal regulation.[6][11][12] Many traditional sleep aids, like benzodiazepines, can disrupt natural sleep architecture and reduce time spent in SWS.[3] Consequently, developing therapeutics that can enhance SWS without sedation or altering other sleep stages has been a significant goal in sleep medicine. This compound emerged as a promising candidate due to its selective mechanism of action.[5][13]

This compound's Mechanism of Action

This compound functions as a potent and selective inverse agonist at the 5-HT2A receptor.[1] Unlike older, non-selective drugs that interact with multiple receptor systems (e.g., dopamine, histamine, adrenergic receptors), this compound's targeted profile minimizes off-target side effects.[1]

The prevailing hypothesis is that serotonergic neurons originating in the dorsal raphe nucleus exert an inhibitory influence on the thalamocortical circuits responsible for generating the slow delta oscillations characteristic of SWS.[9] By blocking the action of serotonin at postsynaptic 5-HT2A receptors on these cortical and thalamic neurons, this compound effectively disinhibits these circuits. This disinhibition is thought to facilitate the synchronization of neuronal firing, leading to an increase in the power of delta waves and a consolidation of SWS.[2] This mechanism directly contrasts with GABA-A receptor agonists (e.g., benzodiazepines), which produce their hypnotic effects through widespread neuronal inhibition that can suppress SWS.[4]

Caption: this compound's antagonism of the 5-HT2A receptor.

Preclinical and Clinical Efficacy

Animal Models

Preclinical studies in rats demonstrated that 5-HT2A receptor antagonists, including this compound, reliably increase NREM or slow-wave sleep.[13] These studies also noted a decrease in REM sleep in rats treated with this compound.[13] The effects observed in rat models have been shown to be generally predictive of the effects in humans, particularly the enhancement of SWS.[13]

Human Studies

Clinical trials in both healthy volunteers and patients with primary insomnia confirmed the SWS-enhancing properties of this compound. The data show a consistent, dose-dependent increase in SWS duration and a corresponding improvement in measures of sleep continuity.

Table 1: Quantitative Effects of this compound on Human Sleep Parameters

| Parameter | Dose | Population | Result | Citation |

|---|---|---|---|---|

| Slow-Wave Sleep (SWS) | 1, 10, 40 mg | Healthy Subjects | Doubled SWS time; correlated with a reduction in stage 2 sleep. | [7] |

| Slow-Wave Sleep (SWS) | 1 mg | Healthy Adults | Increased SWS from 19% to 32% of total sleep time. | [14] |

| Slow-Wave Sleep (SWS) | 1, 10, 40 mg | Healthy Adults | Increased SWS time by about 30%. | [14] |

| Wake After Sleep Onset (WASO) | 5 mg | Primary Insomnia | Mean reduction of 39 minutes (from 84 min baseline) vs. 26 min for placebo. | [8] |

| Number of Awakenings (NAW) | 5 mg | Primary Insomnia | 64% reduction vs. 36% for placebo. | [8] |

| Sleep Latency | Not specified | Primary Insomnia | Reduced by 39 minutes vs. 26 minutes for placebo. | [1] |

| Sleep Efficiency | 1, 10, 40 mg | Healthy Subjects | Increased at all doses. | [7] |

| EEG Delta Power | 1 mg | Healthy Adults | Increased delta power spectra during NREM sleep. |[14] |

Key Experimental Protocols

The evaluation of this compound's effect on sleep relied on standardized and rigorous methodologies, primarily polysomnography in human clinical trials.

Polysomnography (PSG) in Clinical Trials

Polysomnography is the gold-standard method for objectively measuring sleep architecture. Clinical trials for this compound followed a standard protocol to assess its efficacy.[15]

-

Participant Screening: Patients with primary insomnia, often characterized by difficulties with sleep maintenance, were recruited based on criteria from the Diagnostic and Statistical Manual of Mental Disorders (DSM-IV).[16]

-

Instrumentation: Participants were fitted with electrodes to monitor brain activity (EEG), eye movements (EOG), and muscle tone (EMG).

-

Data Acquisition: All-night PSG recordings were conducted in a controlled sleep laboratory environment. Data was collected at baseline (before treatment) and at various time points during the treatment period (e.g., after 6 weeks).[15]

-

Sleep Scoring: Trained technicians scored the PSG recordings in 30-second epochs, classifying them into Wake, N1 (stage 1), N2 (stage 2), N3 (SWS), and REM sleep according to established criteria (e.g., American Academy of Sleep Medicine rules).

-

Primary and Secondary Endpoints:

-

Primary endpoints typically focused on sleep maintenance, such as the change from baseline in WASO and the number of awakenings (NAW) as measured by PSG.[15]

-

Secondary endpoints included changes in SWS duration, total sleep time (TST), sleep efficiency (SE), and latency to persistent sleep (LPS).[15] Subjective patient-reported outcomes on sleep quality were also collected.

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Serotonin 5-HT(2A) receptor antagonists in the treatment of insomnia: present status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pimavanserin tartrate, a 5-HT2A Receptor Inverse Agonist, Increases Slow Wave Sleep as Measured by Polysomnography in Healthy Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhancement of Slow Wave Sleep: Implications for Insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. | BioWorld [bioworld.com]

- 8. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 9. [The neurobiology of slow-wave sleep] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sleep Quality and Electroencephalogram Delta Power - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Slow-wave sleep as a key player in offline memory processing: insights from human EEG studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Slow-wave sleep drives sleep-dependent renormalization of synaptic AMPA receptor levels in the hypothalamus | PLOS Biology [journals.plos.org]

- 13. Role of 5-HT2A receptor antagonists in the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Drug-related Sleep Stage Changes: Functional Significance and Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

In-Depth Technical Guide: Eplivanserin (CAS Number 130579-75-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eplivanserin, with the CAS number 130579-75-8, is a potent and selective serotonin (B10506) 5-HT2A receptor inverse agonist.[1] It was investigated primarily for the treatment of insomnia and also explored for its potential in managing sleep disturbances associated with fibromyalgia.[2][3] Developed by Sanofi-Aventis under the planned trade name Ciltyri®, its development was ultimately discontinued (B1498344) despite completing Phase III clinical trials for insomnia.[4][5] This technical guide provides a comprehensive overview of the scientific literature on this compound, including its mechanism of action, synthesis, pharmacological data, and clinical trial outcomes.

Mechanism of Action

This compound functions as an inverse agonist at the serotonin 5-HT2A receptor.[4] Unlike agonists which activate receptors, or neutral antagonists which block agonist activity, an inverse agonist binds to the same receptor and elicits an opposite pharmacological response to that of the agonist. This action at the 5-HT2A receptor is believed to be the primary mechanism for its sleep-promoting effects.

Notably, this compound exhibits high selectivity for the 5-HT2A receptor with practically no affinity for dopamine, histamine, or adrenergic receptors, distinguishing it from older sedating drugs that often have a broader receptor interaction profile.[4] Paradoxically, unlike many 5-HT2A antagonists that can lead to receptor downregulation, this compound has been observed to upregulate the expression of 5-HT2A receptors.[4]

Signaling Pathway

The primary signaling pathway influenced by this compound is the Gq/G11 pathway coupled to the 5-HT2A receptor. Agonist binding to the 5-HT2A receptor typically activates this pathway, leading to the hydrolysis of inositol (B14025) phosphates and an increase in intracellular calcium. As an inverse agonist, this compound is understood to reduce the constitutive activity of this pathway, thereby promoting sleep.

References

- 1. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. researchgate.net [researchgate.net]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

identifying and characterizing eplivanserin metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eplivanserin (SR-46349B) is a potent and selective serotonin (B10506) 5-HT2A receptor antagonist that was under development for the treatment of insomnia.[1][2][3] Its development was discontinued, and as a result, detailed public information regarding its metabolic fate is limited. This guide provides a comprehensive overview of the known information on the identification and characterization of this compound metabolites, compiled from available public sources. It is intended to serve as a technical resource for researchers and professionals in drug development, offering insights into the metabolism of this compound and outlining general methodologies for such studies where specific data for this compound is not available.

Introduction to this compound

This compound is a selective antagonist of the serotonin 5-HT2A receptor.[1][2][3] It was investigated for its potential to improve sleep maintenance without causing the next-day sleepiness associated with other hypnotics.[4] The primary mechanism of action is the inverse agonism at the 5-HT2A receptor.[1]

This compound Metabolism and Known Metabolites

In vitro studies have shown that this compound is metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system.[5] To date, only one active metabolite, designated as SR-141342 , has been mentioned in the available literature.[5] The specific chemical structure of SR-141342 has not been publicly disclosed. The lack of this structural information prevents a detailed description of the biotransformation pathway of this compound. Information regarding other potential metabolites of this compound is not available in the public domain.

Quantitative Data

Pharmacokinetic studies have been conducted for both this compound and its active metabolite, SR-141342. The plasma concentrations of both compounds were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. While the complete raw data from these studies is not publicly available, the following table summarizes the key quantitative parameters that have been reported.